Hinokiresinol
Description
Hinokiresinol is a key molecule in the study of plant secondary metabolites, offering insights into biosynthetic processes and plant defense mechanisms. Its presence in various plant species and its range of biological effects underscore its importance in the broader context of natural product science.
This compound is classified as a norlignan, a subclass of lignans (B1203133) characterized by a carbon skeleton derived from the coupling of two phenylpropanoid units where one carbon atom is formally missing from the side chain. Phenylpropanoids themselves are a large family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. This biosynthetic origin places this compound within a vast and vital group of natural products that includes flavonoids, coumarins, and stilbenes.
The fundamental structure of this compound consists of two hydroxyphenyl groups linked by a five-carbon chain. It exists as geometric isomers, (E)-hinokiresinol (trans) and (Z)-hinokiresinol (cis), also known as nyasol, which differ in their spatial arrangement and, consequently, their biological properties. nih.govjst.go.jp
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C17H16O2 |
| Molar Mass | 252.31 g/mol |
| IUPAC Name | 4-[(1E)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol |
| Synonyms | trans-Hinokiresinol, Nyasol (cis-isomer) |
| Class | Norlignan, Phenylpropanoid |
The discovery of this compound dates back to 1965, when it was first isolated from the heartwood of the Japanese cypress, Chamaecyparis obtusa. researchgate.netfao.org This initial work by Hirose and colleagues marked the entry of this compound into the scientific literature and laid the groundwork for future investigations into its chemical structure and properties. researchgate.netfao.org The heartwood of this tree, known for its durability and fragrance, proved to be a rich source of this novel norlignan. scispace.comnih.gov Subsequent studies focused on elucidating its precise chemical structure and stereochemistry, which was a complex task that took several decades to be definitively resolved, particularly concerning the absolute configuration of its different isomers. nih.gov
The cis-isomer, often referred to as nyasol, was later isolated from other plant sources, such as the rhizomes of Anemarrhena asphodeloides. researchgate.netnih.govrsc.org The identification of this compound in different plant species highlighted its role as a significant, albeit not universally distributed, plant metabolite.
In recent years, research on this compound has expanded significantly, moving from basic characterization to in-depth studies of its biosynthesis and biological functions. A key area of contemporary research is its biosynthesis. Studies have revealed that this compound is synthesized from a dimeric phenylpropanoid ester, (7E,7′E)-4-coumaryl 4-coumarate. The enzyme responsible, this compound synthase (HRS), fascinatingly controls the geometry of the final product. The enzyme is composed of two distinct subunits (α and β). When the subunits act individually as homodimers, they produce the (E)-isomer, whereas the heterodimer of both subunits selectively produces the (Z)-isomer. This enzymatic control of stereochemistry is a major focus of research, providing insights into how plants can generate molecular diversity.
The biological activities of this compound are another major driver of current research. The compound and its isomers have demonstrated a wide array of effects, positioning them as interesting lead molecules for further investigation.
Table 2: Investigated Biological Activities of this compound Isomers
| Biological Activity | Isomer(s) Studied | Key Research Findings |
|---|---|---|
| Antifungal Activity | Both isomers | Hinokiresinols are produced in plants in response to stress, such as fungal infection, suggesting a role in plant defense. |
| Antioxidant & Antiatherogenic Activity | cis-Hinokiresinol (B1236630) (Nyasol) | Exhibits scavenging activity against ABTS cation and superoxide (B77818) anion radicals. It also shows inhibitory effects on LDL-oxidation, with an IC50 value of 5.6 µM. |
| Estrogen-like Activity | Both isomers | Both isomers bind to the estrogen receptor. (3S)-cis-hinokiresinol, in particular, shows high activity, an order of magnitude greater than genistein. They act as estrogen agonists, stimulating the proliferation of estrogen-dependent breast cancer cells. nih.gov |
| Anti-inflammatory Activity | cis-Hinokiresinol (Nyasol) | Inhibits the production of eicosanoids and nitric oxide. researchgate.netnih.gov It significantly inhibits COX-2-mediated PGE2 production and 5-lipoxygenase-mediated leukotriene production. researchgate.netnih.gov |
| Angiogenesis Inhibition | cis-Hinokiresinol (Nyasol) | Selectively inhibits the proliferation of endothelial cells and reduces vessel growth in mouse models, suggesting potential as an angiogenesis inhibitor. rsc.org |
Current research trajectories are focused on several key areas:
Mechanistic Enzymology : Elucidating the precise catalytic mechanism of this compound synthase and understanding how the subunit composition dictates the formation of either the (E) or (Z) isomer.
Pharmacological Potential : Exploring the therapeutic possibilities of this compound derivatives. Its estrogenic, anti-inflammatory, and anti-angiogenic properties make it a candidate for drug discovery efforts in areas like oncology and inflammatory diseases.
Plant Biology : Investigating the ecological role of this compound in plant-pathogen interactions and its contribution to the durability of wood in species like the Japanese cypress.
The continued study of this compound is set to provide deeper knowledge in chemical biology, from the fundamental principles of enzyme-controlled synthesis to the potential development of new therapeutic agents based on natural product scaffolds.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| (E)-hinokiresinol |
| (Z)-hinokiresinol |
| 4-coumaryl 4-coumarate |
| Agatharesinol |
| Amentoflavone |
| Bilobetin |
| Bornyl acetate |
| Calamenene |
| Camphene |
| Chamaecydin |
| Chamaecypanone A |
| Chamaecypanone B |
| Coumarin |
| p-Coumaryl alcohol |
| Dihydrosesamin |
| Elemol |
| Flavonoid |
| Genistein |
| Ginkgetin |
| Hinokiflavone |
| Hinokinin |
| Hinokitiol (B123401) |
| Isoactifolin |
| Isoginkgetin |
| Isootobanone |
| Limonene |
| Matairesinol |
| Myrcene |
| Nyasol |
| Obtulignolide |
| 7-Oxohinokinin |
| Phenylalanine |
| Piperitol |
| Pluviatolide |
| Podocarpusflavone A |
| Podocarpusflavone B |
| Sabinene |
| Savinin |
| Sciadopitysin |
| Sesamin |
| Stilbene |
| Terpinen-4-ol |
| Tyrosine |
| Xanthoxylol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1E)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAUNWQYYMXIRB-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(/C=C/C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17676-24-3 | |
| Record name | Hinokiresinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017676243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Natural Occurrence, Distribution, and Ecological Context of Hinokiresinol
Identification of Primary Botanical Sources
Hinokiresinol has been identified in several notable plant species. These include coniferous trees such as Chamaecyparis obtusa (Japanese cypress) and Cryptomeria japonica, where the (E)-isomer is specifically distributed in heartwood and contributes to its coloration. pnas.orgnih.gov It is also found in herbaceous monocotyledons like Anemarrhena asphodeloides and Asparagus officinalis. pnas.orgnih.govwikipedia.org Another source is Drimiopsis maculata, a plant from the Hyacinthaceae family. ru.ac.zanih.gov Trapa pseudoincisa, an aquatic herbaceous plant, has also been reported to contain cis-hinokiresinol (B1236630). researchgate.net
| Botanical Source | Common Name | This compound Isomer(s) Reported |
|---|---|---|
| Chamaecaris obtusa | Japanese cypress | (E)-hinokiresinol |
| Cryptomeria japonica | (E)-hinokiresinol | |
| Anemarrhena asphodeloides | Chimo | (Z)-hinokiresinol (Nyasol) |
| Asparagus officinalis | Common asparagus | (Z)-hinokiresinol |
| Drimiopsis maculata | This compound | |
| Trapa pseudoincisa | cis-Hinokiresinol ((+)-nyasol) |
Geographic and Phytogeographic Distribution of this compound-Producing Species
The distribution of this compound is directly tied to the geographic ranges of the plant species that produce it. Chamaecyparis obtusa and Cryptomeria japonica are native to East Asia, particularly Japan. pnas.orgnih.gov Anemarrhena asphodeloides is also found in East Asia and is used in traditional Chinese medicine. wikipedia.orgpharm.or.jp Asparagus officinalis is cultivated globally but originated in Europe, northern Africa, and western Asia. Drimiopsis maculata is found in southern Africa. ru.ac.zarsc.org The distribution of this compound thus spans various continents, including Asia and Africa, reflecting the diverse habitats of its source plants. rsc.orgresearchgate.net
Isomeric Forms of this compound and Their Distinct Natural Occurrence
This compound exists in different isomeric forms, primarily geometric isomers around a double bond in its structure. The main isomers are (E)-hinokiresinol (also referred to as trans-hinokiresinol) and (Z)-hinokiresinol (also known as cis-hinokiresinol or nyasol). researchgate.netpnas.orgwikipedia.org
A notable distinction in their natural occurrence is the type of plants in which they are found. (E)-hinokiresinol is typically found in the heartwood of conifers, such as Chamaecyparis obtusa and Cryptomeria japonica. pnas.orgnih.govpnas.org In contrast, (Z)-hinokiresinol has been detected in herbaceous monocotyledons, including Anemarrhena asphodeloides and Asparagus officinalis. pnas.orgnih.govwikipedia.orgpnas.org Research indicates that the selective formation of these E and Z isomers from the same precursor molecule, (7E,7′E)-4-coumaryl 4-coumarate, is controlled by the subunit composition of the enzyme this compound synthase (HRS). pnas.orgnih.govpnas.orgrsc.org The HRS enzyme from Asparagus officinalis is composed of two subunits, HRSα and HRSβ. rsc.org While individual homodimers of HRSα or HRSβ catalyze the formation of the E-isomer, a heterodimer of HRSα and HRSβ catalyzes the formation of the Z-isomer. nih.govpnas.org
Besides the geometric isomers, this compound also has a chiral center, leading to enantiomeric forms. Studies have investigated the stereochemistry of cis- and trans-hinokiresinol, including (3R)-cis-hinokiresinol and (3S)-cis-hinokiresinol, and their biological activities. researchgate.net The enantiomeric composition of (Z)-hinokiresinol formed by the HRS heterodimer from A. officinalis was found to be (+)-100% enantiomer excess. rsc.org
| Isomeric Form | Other Names | Typical Botanical Sources |
|---|---|---|
| (E)-hinokiresinol | trans-hinokiresinol | Conifer heartwood (Chamaecyparis obtusa, Cryptomeria japonica) |
| (Z)-hinokiresinol | cis-hinokiresinol, Nyasol | Herbaceous monocotyledons (Anemarrhena asphodeloides, Asparagus officinalis) |
Role of this compound in Plant Secondary Metabolism and Chemical Ecology
This compound is a product of plant secondary metabolism, specifically belonging to the norlignan class of phenylpropanoids. researchgate.netru.ac.zapnas.orgontosight.ai Secondary metabolites like this compound are not directly involved in the primary processes of plant growth and development but play crucial roles in the interaction of plants with their environment. cellmolbiol.orgresearchgate.net
Research suggests that this compound functions as a protective agent for plants. researchgate.netpnas.orgnih.gov Both (E)- and (Z)-hinokiresinol have demonstrated antifungal activity. researchgate.netpnas.orgnih.gov Their production can be induced in response to stress factors such as fungal infection and sapwood drying, indicating their involvement in plant defense mechanisms. pnas.orgnih.gov This antifungal property contributes to the plant's ability to defend itself against pathogens. researchgate.netpnas.orgnih.govcirad.fr
Phenylpropanoids, including lignans (B1203133) like this compound, are known to play diverse ecological roles, such as defense against microbes, insects, and herbivores, as well as protection against abiotic stresses like UV light and ozone. researchgate.netcellmolbiol.orgresearchgate.netresearchgate.net They can also act as antioxidants and signaling molecules. researchgate.netcellmolbiol.orgresearchgate.net While the specific ecological functions of this compound are still being elucidated, its antifungal activity and stress-induced production strongly suggest a role in plant protection within its ecological context. pnas.orgnih.gov Some lignans have shown toxicity to wood-destroying agents, further supporting a defensive function. cirad.fr
Biosynthesis and Enzymology of Hinokiresinol
Elucidation of Biosynthetic Pathways for Hinokiresinol
The formation of this compound represents a deviation from the typical lignan (B3055560) biosynthetic pathway, which involves the coupling of two phenylpropanoid units. jst.go.jp Instead, this compound biosynthesis proceeds through a distinct set of reactions, starting from specific precursors and involving key metabolic intermediates.
Precursor Identification and Metabolic Intermediates (e.g., 4-coumaryl 4-coumarate)
Initial studies into the biosynthesis of this compound identified that it originates from phenylpropanoid monomers. researchgate.netresearchgate.net Specifically, research using enzyme preparations from fungal-elicited Asparagus officinalis cultured cells demonstrated the formation of (Z)-hinokiresinol from two different phenylpropanoid monomers: 4-coumaryl alcohol and 4-coumaroyl CoA. researchgate.netrsc.org Further investigation revealed a key dimeric intermediate in this pathway: (7E,7′E)-4-coumaryl 4-coumarate. researchgate.netpnas.orgnih.gov This ester is formed by the coupling of 4-coumaryl alcohol and 4-coumaroyl CoA. rsc.org Subsequent enzymatic action on (7E,7′E)-4-coumaryl 4-coumarate directly yields this compound. pnas.orgnih.gov This was confirmed in enzyme preparations from both Asparagus officinalis for (Z)-hinokiresinol and Cryptomeria japonica for (E)-hinokiresinol. pnas.orgnih.gov
It is noteworthy that feeding experiments with stable isotope-labeled compounds in Cryptomeria japonica showed that while p-coumaryl alcohol is a precursor for trans-hinokiresinol, it is not significantly incorporated into another norlignan, agatharesinol, suggesting that the biosynthetic pathways for these two norlignans diverge at an early stage. nih.gov
Enzymatic Steps and Reaction Mechanisms in this compound Formation
The conversion of (7E,7′E)-4-coumaryl 4-coumarate to this compound is a remarkable enzymatic reaction that proceeds without the need for any additional cofactors. pnas.orgnih.gov This single enzymatic step involves the cleavage of the ester linkage, the formation of a new carbon-carbon bond, and the loss of a carbon atom, resulting in the characteristic C17 diphenylpentane framework of this compound. pnas.orgnih.gov
Initially, a Claisen rearrangement was hypothesized as a possible mechanism. acs.org However, more recent structural and computational analyses suggest an alternative pathway. acs.org The proposed mechanism involves the initial cleavage of the 4-coumaryl 4-coumarate substrate into coumarate and an extended p-quinone methide. acs.org These two intermediates then recombine to form the new C-C bond. acs.org This process is thought to be facilitated by proton transfers mediated by key basic residues within the enzyme's active site. acs.orgrcsb.org
This compound Synthase (HRS) Characterization
The enzyme responsible for the conversion of 4-coumaryl 4-coumarate to this compound is named this compound synthase (HRS). pnas.orgnih.gov Extensive research on HRS from Asparagus officinalis has revealed its unique structure and the fascinating mechanism by which it controls the stereochemistry of the final product.
Subunit Composition and Protein Assembly
This compound synthase purified from Asparagus officinalis cell cultures is a heterodimer. pnas.orgpnas.org It is composed of two distinct subunits, designated as HRSα and HRSβ, which share a sequence identity of 54%. jst.go.jpnih.gov These subunits belong to the phloem protein 2 (PP2) gene superfamily. pnas.orgpnas.org Gel filtration chromatography analysis indicates that the natural HRS exists as a dimer with a molecular weight of approximately 37–40 kDa. pnas.org When expressed recombinantly in E. coli, each subunit, rHRSα and rHRSβ, forms a homodimer (α2 and β2, respectively). pnas.org
Role of Subunit Composition in Geometrical and Enantiomeric Selectivity (E- vs. Z-Hinokiresinol formation)
One of the most striking features of this compound synthase is the control exerted by its subunit composition over the geometrical and enantiomeric form of the this compound product. pnas.orgrsc.org
When the natural heterodimeric HRS (αβ) from Asparagus officinalis acts on (7E,7′E)-4-coumaryl 4-coumarate, it exclusively produces (Z)-hinokiresinol. pnas.orgpnas.org In contrast, when the recombinant homodimeric subunits, rHRSα (α2) or rHRSβ (β2), are incubated individually with the same substrate, they each catalyze the formation of the unnatural (E)-hinokiresinol. pnas.orgpnas.org A mixture of the two recombinant subunits, however, successfully reconstitutes the activity of the natural enzyme, producing (Z)-hinokiresinol. pnas.org
Furthermore, the subunit composition dictates the enantiomeric purity of the product. The (Z)-hinokiresinol formed by the mixture of recHRSα and recHRSβ exhibits a (+)-100% enantiomer excess (e.e.), which is identical to the naturally occurring (Z)-hinokiresinol in A. officinalis. rsc.orgrsc.org Conversely, the (E)-hinokiresinol produced by recHRSα and recHRSβ individually shows significantly lower and differing enantiomeric excesses, at (−)-20.6% e.e. and (−)-9.0% e.e., respectively. rsc.orgrsc.org This clearly demonstrates that the specific heterodimeric assembly of HRSα and HRSβ is crucial for achieving the high stereoselectivity observed in nature. jst.go.jprsc.orgrsc.org
Structural studies have provided insights into this phenomenon, revealing a cavity at the interface of the heterodimer where the substrate binds. acs.orgjst.go.jp Specific amino acid residues from both subunits (α-Lys164, α-Arg169, β-Lys168, and β-Arg173) are positioned to facilitate the reaction, while others (α-Asp165, β-Asp169, β-Trp17, β-Met136, and β-Ala171) play critical roles in controlling the regioselectivity and stereoselectivity of the reaction. rcsb.org
Table 1: this compound Isomer Formation by Different HRS Compositions
| Enzyme Composition | Substrate | Product(s) | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Natural HRS (αβ heterodimer) from A. officinalis | (7E,7′E)-4-coumaryl 4-coumarate | (Z)-hinokiresinol | (+)-100% |
| Recombinant HRSα (α2 homodimer) | (7E,7′E)-4-coumaryl 4-coumarate | (E)-hinokiresinol | (−)-20.6% |
| Recombinant HRSβ (β2 homodimer) | (7E,7′E)-4-coumaryl 4-coumarate | (E)-hinokiresinol | (−)-9.0% |
| Mixture of rHRSα and rHRSβ | (7E,7′E)-4-coumaryl 4-coumarate | (Z)-hinokiresinol and (E)-hinokiresinol | (Z)-hinokiresinol: (+)-100% |
Genetic and Molecular Regulation of this compound Biosynthesis
The production of secondary metabolites like this compound in plants is tightly regulated at the genetic level, often in response to environmental stimuli such as pathogen attack or stress. scirp.org The biosynthesis of phenylpropanoids, the precursors to this compound, is known to be controlled by a network of transcription factors that regulate the expression of biosynthetic genes. scirp.org
While specific transcription factors controlling the HRS genes have not been fully elucidated, the general principles of secondary metabolite regulation apply. The expression of genes encoding biosynthetic enzymes is often coordinately controlled, ensuring the efficient production of the final compound. scirp.org For instance, the C4H (cinnamate 4-hydroxylase) gene, which is involved in the synthesis of p-coumaric acid, a precursor to this compound, is known to be upregulated under stress conditions. researchgate.net The discovery of the HRSα and HRSβ genes is a crucial first step in understanding the genetic regulation of norlignan biosynthesis. pnas.org Further research is needed to identify the specific regulatory elements and transcription factors that control the expression of these genes in response to developmental and environmental cues.
Chemoenzymatic and Biotransformation Studies of this compound and its Precursors
Chemoenzymatic and biotransformation approaches offer powerful tools for the structural modification of natural products, potentially leading to the generation of novel derivatives with unique biological activities. While direct studies on the microbial or enzymatic transformation of this compound are not extensively documented in publicly available research, the broader field of lignan and norlignan biotransformation provides a framework for understanding the potential metabolic fate and enzymatic modification of this compound and its precursors.
Microbial and Fungal Biotransformations
The metabolism of lignans (B1203133) by intestinal microflora is a well-established area of research, offering insights into how related compounds are processed in biological systems. These studies primarily focus on the conversion of plant lignans into enterolignans, which are considered to have significant physiological effects.
Bacterial Transformation of Related Lignans:
Research on the lignan secoisolariciresinol (B192356) diglucoside (SDG), a precursor to secoisolariciresinol (SECO), demonstrates the critical role of gut bacteria in its transformation. Various bacterial species have been identified that can hydrolyze the glycosidic bonds of SDG to release SECO. researchgate.netoup.com Subsequently, these and other bacteria can further metabolize SECO into enterodiol (B191174) (ED) and enterolactone (B190478) (ENL). oup.comacs.org The primary reactions involved are deglycosylation, dehydroxylation, and demethylation. mdpi.com
Facultative anaerobic bacteria isolated from human feces, such as certain species of Bacteroides and Klebsiella, have been shown to efficiently hydrolyze SDG oligomers to produce SECO. oup.comcdnsciencepub.com For instance, a strain of Bacteroides uniformis was found to convert SDG in defatted flaxseed to SECO with a high transformation efficiency of over 80%. oup.com Similarly, Klebsiella sp. strain S1, isolated from human intestinal flora, can also produce SECO from precursors in defatted flaxseeds. cdnsciencepub.com The conversion of SECO to enterolignans is carried out by a consortium of intestinal bacteria, including species of Clostridium and Eubacterium. researchgate.net
Given these precedents with structurally related lignans, it is plausible that this compound could also be a substrate for various microbial transformations. Potential reactions could include hydroxylation, demethylation, or cleavage of the carbon skeleton, mediated by bacterial or fungal enzymes. However, specific studies to confirm these potential pathways for this compound are lacking.
Fungal Biotransformation:
Fungi are known for their extensive metabolic capabilities and their ability to produce a wide array of enzymes that can modify complex organic molecules. biomedres.usnih.gov While direct fungal biotransformation of this compound has not been reported, the antifungal properties of this compound itself suggest that it is produced by plants as a defense mechanism against fungal pathogens. pnas.org This implies that some fungi may have evolved mechanisms to detoxify or metabolize this compound.
The table below summarizes the key findings from biotransformation studies on the related lignan, secoisolariciresinol.
Table 1: Microbial Biotransformation of Secoisolariciresinol and its Precursor
| Original Substrate | Microorganism(s) | Key Transformation(s) | Product(s) | Reference(s) |
| Secoisolariciresinol diglucoside (SDG) | Bacteroides uniformis | Deglycosylation | Secoisolariciresinol (SECO) | oup.com |
| Secoisolariciresinol diglucoside (SDG) | Klebsiella sp. strain S1 | Deglycosylation | Secoisolariciresinol (SECO) | cdnsciencepub.com |
| Secoisolariciresinol (SECO) | Human intestinal microflora (consortium including Clostridium and Eubacterium spp.) | Dehydroxylation, Demethylation | Enterodiol (ED), Enterolactone (ENL) | oup.comacs.orgresearchgate.net |
Enzymatic Modification and Derivatization
The enzymatic modification of lignans and norlignans represents a promising strategy for creating novel derivatives. Enzymes offer high regio- and stereoselectivity, which is often difficult to achieve through traditional chemical synthesis.
Laccase-Mediated Polymerization:
Laccases, a class of copper-containing oxidase enzymes, have been shown to effectively polymerize lignans. Studies on the lignan secoisolariciresinol have demonstrated that laccase from the white-rot fungus Trametes hirsuta can catalyze its oxidative polymerization. researchgate.netncsu.edu This enzymatic treatment resulted in the formation of higher molecular weight polymers. The same study also showed that secoisolariciresinol diglucoside was polymerized to a similar extent. researchgate.netncsu.edu
This type of enzymatic modification could potentially be applied to this compound. The phenolic hydroxyl groups present in the this compound structure are likely targets for laccase-mediated oxidation, which would lead to the formation of phenoxy radicals. These radicals could then couple to form dimers, oligomers, and polymers of this compound. Such derivatization could alter the physicochemical and biological properties of the parent molecule.
Other Potential Enzymatic Modifications:
While not specifically demonstrated for this compound, other enzymatic reactions could be envisioned for its derivatization. These include:
Glycosylation: The addition of sugar moieties by glycosyltransferases could increase the water solubility and modify the bioavailability of this compound.
Hydroxylation: Cytochrome P450 monooxygenases are known to introduce hydroxyl groups into a wide variety of organic molecules, which could lead to new hydroxylated derivatives of this compound. acs.org
Methylation: O-methyltransferases could catalyze the methylation of the phenolic hydroxyl groups, which would alter the polarity and receptor-binding properties of the molecule.
The table below outlines the findings from a study on the enzymatic modification of the related lignan, secoisolariciresinol.
Table 2: Enzymatic Modification of a Related Lignan
| Substrate | Enzyme | Enzyme Source | Reaction Type | Product(s) | Reference(s) |
| Secoisolariciresinol | Laccase | Trametes hirsuta (white-rot fungus) | Oxidative Polymerization | Polymerized secoisolariciresinol | researchgate.netncsu.edu |
| Secoisolariciresinol diglucoside | Laccase | Trametes hirsuta (white-rot fungus) | Oxidative Polymerization | Polymerized secoisolariciresinol diglucoside | researchgate.netncsu.edu |
Chemical Synthesis and Structural Modification of Hinokiresinol
Total Synthesis Methodologies and Stereoselective Approaches
The total synthesis of hinokiresinol presents the challenge of controlling both diastereoselectivity (in the case of isomers) and enantioselectivity. Research in this area has explored both chemical and enzymatic routes to achieve these goals.
The enantioselective synthesis of this compound has been a key focus, aiming to produce specific stereoisomers with high purity. Both enzymatic and purely chemical strategies have been effectively employed.
A significant breakthrough in understanding the stereochemical control of this compound formation comes from the study of This compound synthase (HRS) . This enzyme, found in plants such as Asparagus officinalis, demonstrates remarkable control over the formation of (E)- and (Z)-isomers of this compound. The stereochemical outcome is dictated by the subunit composition of the enzyme. acs.orgkyoto-u.ac.jpnih.gov
The HRS enzyme is a heterodimer composed of two different subunits, HRSα and HRSβ. When these subunits are expressed individually as homodimers (recHRSα and recHRSβ), they catalyze the formation of (E)-hinokiresinol. However, when the two distinct subunits are combined to form a heterodimer, they exclusively produce (Z)-hinokiresinol. acs.orgnih.gov
Furthermore, the subunit composition also governs the enantioselectivity of the reaction. The heterodimer of HRSα and HRSβ produces (+)-(Z)-hinokiresinol with a high enantiomeric excess (ee) of 100%. In contrast, the individual homodimers, recHRSα and recHRSβ, produce (-)-(E)-hinokiresinol with lower enantiomeric excesses of -20.6% and -9.0%, respectively. kyoto-u.ac.jp This enzymatic system highlights a sophisticated biological mechanism for controlling both geometric and enantiomeric isomerism from a common precursor.
In the realm of traditional organic synthesis, a notable achievement has been the stereodivergent total synthesis of (+)-hinokiresinol . This approach allows for the selective synthesis of different stereoisomers from a common starting material. One such synthesis utilizes a chiral borylated skipped diene as a key intermediate, enabling access to (+)-hinokiresinol through a series of controlled chemical transformations. nih.govunizar-csic.es
Another successful strategy has been the enantioselective total synthesis of the di-O-methyl ethers of (+)-hinokiresinol . This synthesis provides a route to a protected form of the natural product, which can be a valuable intermediate for further chemical modifications. The key steps in this synthesis involve the creation of the chiral backbone followed by the formation of the characteristic structural motifs of this compound. nih.gov
| Synthetic Approach | Key Features | Stereochemical Outcome |
| Enzymatic Synthesis (this compound Synthase) | Utilizes HRSα and HRSβ subunits. | Heterodimer produces (+)-(Z)-hinokiresinol (100% ee). Homodimers produce (-)-(E)-hinokiresinol (-9.0% to -20.6% ee). |
| Stereodivergent Total Synthesis | Employs a chiral borylated skipped diene. | Provides access to (+)-hinokiresinol. |
| Enantioselective Total Synthesis of Di-O-methyl Ether | Builds the chiral structure through a multi-step chemical sequence. | Yields the di-O-methyl ether of (+)-hinokiresinol. |
Semi-Synthesis Strategies from Natural Precursors
Semi-synthesis, which involves the chemical modification of readily available natural products, represents an attractive approach for the production of complex molecules. In the context of this compound, a plausible precursor for semi-synthesis is p-coumaric acid, a widespread natural phenolic acid. While direct semi-synthetic routes from p-coumaric acid to this compound are not extensively documented in the literature, the biosynthetic pathway provides a conceptual basis for such a strategy.
The biosynthesis of p-coumaric acid itself can be achieved in engineered microorganisms, offering a renewable source of this starting material. semanticscholar.org A hypothetical semi-synthesis could involve the enzymatic or chemical dimerization of a p-coumaric acid derivative, mimicking the natural biosynthetic pathway of norlignans.
Design and Synthesis of this compound Derivatives and Analogs
The design and synthesis of derivatives and analogs of this compound are crucial for exploring its structure-activity relationships and developing new compounds with potentially enhanced or novel biological activities. These modifications typically target the aromatic rings or the aliphatic chain of the this compound scaffold.
Common strategies for creating derivatives include the synthesis of esters and ethers at the phenolic hydroxyl groups. These modifications can alter the polarity and bioavailability of the parent compound. The synthesis of esters can be achieved through reactions with carboxylic acids or their activated derivatives, while ethers can be formed by reaction with alkyl halides or other electrophiles under basic conditions.
More complex analogs can be designed by modifying the aromatic rings, for instance, by introducing different substituents to alter the electronic properties or steric bulk of the molecule. The synthesis of such analogs would likely involve a total synthesis approach, incorporating the desired modifications into the starting materials. Another approach involves the synthesis of analogs with modified side chains, which could influence the compound's interaction with biological targets.
Structural Elucidation Techniques for Synthetic Compounds (e.g., spectroscopic data analysis in research contexts)
The unambiguous determination of the structure of synthetic this compound, its isomers, and derivatives is paramount. A combination of modern spectroscopic techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most powerful tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy reveals the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers. For this compound, the signals in the aromatic region can confirm the substitution pattern of the phenyl rings, while the signals in the aliphatic region provide information about the stereochemistry of the side chain.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can offer additional structural clues.
The combination of NMR and MS data allows for a comprehensive structural characterization of synthetic compounds. For chiral molecules like this compound, additional techniques such as X-ray crystallography may be used to determine the absolute stereochemistry of a crystalline sample. kyoto-u.ac.jp The comparison of spectroscopic data of synthetic compounds with that of the natural product is a crucial step in confirming a successful total synthesis.
Molecular and Cellular Mechanistic Investigations of Hinokiresinol
Modulation of Intracellular Signaling Cascades
Hinokiresinol's influence on cellular behavior is significantly attributed to its interaction with and modulation of intracellular signaling networks. These pathways, which govern fundamental processes such as cell growth, proliferation, and inflammation, are key targets of its activity.
While direct enzymatic inhibition studies on a wide range of kinases are not extensively documented for this compound, its biological effects strongly imply a modulatory role in kinase-dependent signaling pathways. Protein kinases are crucial mediators of signal transduction, and their activity is central to processes like angiogenesis—the formation of new blood vessels.
Research has shown that cis-hinokiresinol (B1236630) can inhibit endothelial cell proliferation induced by potent growth factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). The signaling cascades initiated by bFGF and VEGF are critically dependent on the activation of receptor tyrosine kinases and downstream kinase pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. The ability of cis-hinokiresinol to block the pro-angiogenic effects of these growth factors suggests that it interferes with one or more key kinase-mediated steps within these critical signaling cascades.
Transcription factors are pivotal proteins that regulate the rate of gene transcription, thereby controlling cellular responses to external stimuli. Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) are two such factors with crucial roles in inflammation, immunity, and metabolism.
Currently, there is a lack of direct evidence from studies specifically investigating the effects of this compound on NF-κB or PPARγ activity. However, conceptual links can be drawn from its other known biological functions. For instance, this compound's demonstrated antioxidant properties and its ability to interact with the estrogen receptor suggest potential crosstalk with these transcription factors. Estrogen receptor signaling is known to have complex, often inhibitory, interactions with the NF-κB pathway, which is a central regulator of inflammatory gene expression. Similarly, PPARγ activation often leads to anti-inflammatory effects, in part by antagonizing NF-κB signaling. Given that oxidative stress is a potent activator of NF-κB, the reactive oxygen species scavenging capabilities of this compound could hypothetically reduce the stimulus for NF-κB activation. Further research is required to directly establish whether this compound modulates the activity of these and other key transcription factors.
One of the most well-characterized molecular interactions of this compound is its binding to the estrogen receptor (ER). As a phytoestrogen, it can mimic the action of endogenous estrogens by directly binding to ERs and modulating their activity.
Studies have demonstrated that this compound isomers possess a notable binding affinity for the estrogen receptor. researchgate.netnih.gov Significant differences in binding affinity are observed between its geometric isomers and enantiomers. The cis-isomer of this compound, also known as nyasol, shows a particularly strong interaction. Further investigation into the stereochemistry revealed that (3S)-cis-hinokiresinol exhibits the highest binding affinity, with a potency reported to be an order of magnitude greater than that of the well-known isoflavone, genistein. researchgate.netpharm.or.jp In competitive binding assays, (3S)-cis-hinokiresinol was found to have an IC50 value of 60 nM for the estrogen receptor, compared to 400 nM for its (3R)-cis-hinokiresinol counterpart. researchgate.netpharm.or.jp
Furthermore, functional assays have confirmed that this binding translates into biological activity. Both cis- and trans-hinokiresinol stimulate the proliferation of estrogen-dependent human breast cancer cells (T47D), and this effect can be blocked by an estrogen antagonist, confirming that these compounds act as estrogen agonists. nih.gov
| Compound Isomer | Target Receptor | IC50 Value (nM) | Reference |
|---|---|---|---|
| (3S)-cis-Hinokiresinol | Estrogen Receptor | 60 | researchgate.netpharm.or.jp |
| (3R)-cis-Hinokiresinol | Estrogen Receptor | 400 | researchgate.net |
Influence on Cellular Homeostasis and Stress Responses
Cellular homeostasis is maintained by a delicate balance of molecular pathways that respond to various internal and external stressors. This compound has been shown to influence these pathways, particularly those related to oxidative and potentially endoplasmic reticulum stress.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, can lead to significant cellular damage. This compound has demonstrated direct antioxidant capabilities by scavenging these harmful radicals.
In vitro studies have quantified the ROS scavenging activity of cis-hinokiresinol. It has been shown to effectively scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation radical and the superoxide (B77818) anion radical. nih.gov The concentration required to inhibit 50% of the radical activity (IC50) was determined to be 45.6 µM for the ABTS cation and 40.5 µM for the superoxide anion. nih.gov This activity indicates that this compound can directly neutralize key ROS, thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage. By mitigating oxidative stress at a chemical level, this compound helps maintain cellular redox homeostasis.
| Compound | Radical Scavenged | IC50 Value (µM) | Reference |
|---|---|---|---|
| cis-Hinokiresinol | ABTS Cation Radical | 45.6 | nih.gov |
| cis-Hinokiresinol | Superoxide Anion Radical | 40.5 | nih.gov |
The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. A disruption in its function leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. This activates a complex signaling network called the Unfolded Protein Response (UPR) to restore homeostasis or trigger cell death if the stress is irreparable.
While no studies have directly linked this compound to the modulation of the ER stress response, a strong conceptual connection can be made through its antioxidant activity. There is a well-established interplay between oxidative stress and ER stress. researchgate.netnih.gov The ER provides an oxidizing environment necessary for disulfide bond formation during protein folding, a process that can generate ROS as a byproduct. pharm.or.jp An excess of cellular ROS can disrupt the ER's redox balance, impairing protein folding and inducing ER stress. nih.govpharm.or.jp Conversely, a stressed ER can contribute to further ROS production, creating a vicious cycle. nih.gov
Mitochondrial Function Modulation (e.g., calcium homeostasis)
Mitochondria are central to cellular signaling, decoding a variety of extracellular stimuli into diverse intracellular actions, from energy production to programmed cell death. nih.gov The precise regulation of mitochondrial calcium (Ca2+) homeostasis is fundamental to many of these processes. nih.govresearchgate.net Disruption of this delicate balance can lead to various pathological conditions, contingent on the cell type involved. nih.gov
Mitochondrial Ca2+ signaling is a complex process. troscriptions.com At rest, mitochondrial Ca2+ levels are low. troscriptions.com Upon cellular stimulation by neurotransmitters, hormones, or stress, cytoplasmic Ca2+ levels rise. troscriptions.com This triggers the uptake of Ca2+ into the mitochondrial matrix through the mitochondrial calcium uniporter (MCU), a channel in the inner mitochondrial membrane. troscriptions.com This influx of Ca2+ stimulates enzymes within the tricarboxylic acid (TCA) cycle, boosting cellular energy production. troscriptions.com Excess mitochondrial Ca2+ is extruded back into the cytoplasm by the Na+/Ca2+ exchanger (NCLX) to maintain homeostasis. troscriptions.com
An imbalance in mitochondrial Ca2+ homeostasis is implicated in several diseases. nih.gov For instance, in Alzheimer's disease, the presence of β-amyloid can lead to cytosolic Ca2+ accumulation, resulting in mitochondrial Ca2+ overload and the opening of the permeability transition pore (PTP), a key event in cell death. nih.govresearchgate.net Similarly, mitochondrial Ca2+ overload is a factor in the death of dopaminergic neurons in Parkinson's disease. nih.govresearchgate.net Conversely, reduced mitochondrial Ca2+ uptake can also lead to severe neuronal dysfunction. nih.govresearchgate.net The endoplasmic reticulum (ER) is the primary storage site for intracellular Ca2+, and its close proximity to mitochondria allows for efficient Ca2+ signaling between the two organelles, which is crucial for cell survival. nih.gov
While direct studies on this compound's effect on mitochondrial calcium homeostasis are not extensively documented, the compound honokiol (B1673403) has been shown to induce cell death through the mitochondrial permeability transition pore. lonza.com This suggests a potential mechanism by which related compounds might influence mitochondrial function. Honokiol was found to cause a rapid loss of mitochondrial membrane potential, a process that was inhibited by cyclosporin (B1163) A, an inhibitor of the essential PTP component cyclophilin D. lonza.com Furthermore, RNA interference-mediated inhibition of cyclophilin D blocked honokiol-induced cell death. lonza.com
Regulation of Cellular Proliferation and Apoptosis Pathways
The cell cycle is a highly regulated process that ensures controlled cell division. nih.gov It consists of four main phases: G1 (gap 1), S (DNA synthesis), G2 (gap 2), and M (mitosis). mdpi.com Progression through these phases is tightly controlled by checkpoints involving cyclins and cyclin-dependent kinases (CDKs). mdpi.com Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation. mdpi.com
Cell Cycle Progression Interference in Cellular Models
Hinokitiol (B123401), a related compound to this compound, has been shown to induce cell-cycle arrest at the G1 phase in cervical carcinoma HeLa cells. mdpi.com This arrest was accompanied by a significant dose-dependent downregulation of cyclin D1 and cyclin E protein levels. mdpi.com Similarly, in nasopharyngeal carcinoma CNE1 cells, hinokiol (B1254745) treatment led to a significant increase in the proportion of cells in the G0/G1 phase. nih.govresearchgate.net This was associated with a marked decrease in the expression of proliferating cell nuclear antigen (PCNA) and cyclin D1. nih.govresearchgate.net
Interactive Table: Effect of Hinokitiol and Hinokiol on Cell Cycle Progression
| Compound | Cell Line | Effect on Cell Cycle | Key Molecular Targets |
| Hinokitiol | HeLa (Cervical Carcinoma) | G1 phase arrest | Downregulation of Cyclin D1 and Cyclin E |
| Hinokiol | CNE1 (Nasopharyngeal Carcinoma) | G0/G1 phase arrest | Downregulation of PCNA and Cyclin D1 |
Apoptotic Pathway Induction in Cellular Systems
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through intrinsic (mitochondria-dependent) or extrinsic pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.com
Hinokitiol has been demonstrated to induce apoptosis in various cancer cell lines. In endometrial cancer cells (Ishikawa, HEC-1A, and KLE), hinokitiol treatment increased the number of apoptotic cells and the expression of cleaved-poly-ADP-ribose polymerase (PARP) and active cleaved-caspase-3. mdpi.com This was also associated with an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. mdpi.com The induction of apoptosis by hinokitiol in these cells was linked to the generation of intracellular reactive oxygen species (ROS). mdpi.com In teratocarcinoma F9 cells, hinokitiol, acting as an iron chelator, was found to induce apoptosis through the specific activation of caspase-3. nih.gov
Honokiol has also been shown to induce apoptosis in ovarian cancer cell lines (SKOV3 and Caov-3) by activating caspase-3, caspase-7, and caspase-9, and promoting the cleavage of PARP. nih.gov This apoptotic effect was found to be dependent on the activation of the AMPK/mTOR signaling pathway. nih.gov In nasopharyngeal carcinoma CNE1 cells, hinokiol treatment significantly increased the ratio of TUNEL-positive (apoptotic) cells and was associated with a decrease in mitochondrial membrane potential. nih.govresearchgate.net
Interactive Table: Pro-Apoptotic Effects of Hinokitiol and Honokiol
| Compound | Cell Line | Key Apoptotic Events | Signaling Pathway Implicated |
| Hinokitiol | Endometrial Cancer Cells (Ishikawa, HEC-1A, KLE) | Increased cleaved PARP, active cleaved-caspase-3, Bax/Bcl-2 ratio, ROS generation | p53/p21 pathway |
| Hinokitiol | Teratocarcinoma F9 cells | Caspase-3 activation | Iron deprivation |
| Honokiol | Ovarian Cancer Cells (SKOV3, Caov-3) | Activation of caspase-3, -7, -9, PARP cleavage | AMPK/mTOR signaling |
| Hinokiol | Nasopharyngeal Carcinoma (CNE1) | Increased TUNEL-positive cells, decreased mitochondrial membrane potential | Hippo/YAP signaling |
Immunomodulatory Actions in Cellular Contexts
The immune system relies on a complex network of signaling molecules, including cytokines and chemokines, to orchestrate inflammatory responses. nih.govbohrium.com Cytokines are proteins that mediate cellular communication, and their production is tightly regulated. bohrium.com Pharmacological agents can modulate cytokine levels by affecting their biosynthesis, secretion, or stability. bohrium.com
Cytokine and Chemokine Expression Regulation in In vitro Models
The acute immune response in the lungs often involves a "cytokine storm" characterized by elevated levels of pro-inflammatory cytokines and chemokines such as tumor necrosis factor-alpha (TNFα), interleukin (IL)-6, IL-8, and C-C Motif Chemokine Ligand 2 (CCL2). mdpi.com In vitro studies using co-cultures of macrophages and lung epithelial cells have shown that treatment with a combination of phytocannabinoids and the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) can reduce the expression of IL-6, IL-8, and CCL2. mdpi.com While direct evidence for this compound is pending, this highlights the potential for natural compounds to modulate inflammatory cytokine and chemokine expression in cellular models.
Inflammatory Mediator Production Inhibition (e.g., PGE2, NO, leukotrienes) in Cell Lines
Prostaglandin E2 (PGE2) is a key inflammatory mediator produced from arachidonic acid by the action of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov PGE2 is involved in pain, inflammation, and swelling. nih.gov Inhibition of PGE2 production is a common strategy for anti-inflammatory drugs. nih.gov
Honokiol has been shown to inhibit the production of PGE2 in non-small cell lung cancer (NSCLC) cells. plos.org This inhibition was associated with a reduction in cell migration. plos.org The mechanism of action involved the suppression of NF-κB/p65 activation, which is an upstream regulator of COX-2. plos.org Furthermore, celecoxib, a selective COX-2 inhibitor, mimicked the inhibitory effect of honokiol on cell migration. plos.org In cholangiocarcinoma cell lines, both the selective COX-2 inhibitor meloxicam (B1676189) and the natural plant extract xanthohumol (B1683332) were found to suppress PGE2 levels in the culture media and inhibit wound-induced cell migration. nih.gov These findings suggest that targeting the production of inflammatory mediators like PGE2 is a viable mechanism for the anti-inflammatory and potential anti-cancer effects of natural compounds.
Immune Cell Functional Modulation (e.g., macrophage activation, degranulation)
Current research on the direct functional modulation of immune cells, such as macrophage activation or degranulation, by this compound is limited in the available scientific literature. However, related compounds and isomers of this compound have demonstrated activities that suggest a potential for immune system interaction.
The inflammatory response is a key function of the innate immune system, with macrophages playing a central role through the release of various mediators. nih.govnih.govnih.gov One such class of mediators is the leukotrienes, which are products of the 5-lipoxygenase (5-LOX) pathway and are involved in inflammatory processes. researchgate.netnih.gov The cis-isomer of this compound, also known as nyasol, has been identified as a leukotriene B4 (LTB4) receptor antagonist. pharm.or.jp By blocking the receptor for LTB4, a potent chemoattractant and activator of leukocytes, cis-hinokiresinol can interfere with inflammatory signaling cascades. This antagonistic activity on a key inflammatory mediator's receptor points toward an indirect immunomodulatory role, although direct studies on macrophage functional responses like phagocytosis, cytokine release profiles, or degranulation are not extensively documented.
Enzyme Inhibition and Activation Studies (e.g., COX-2, iNOS, 5-LOX)
Direct inhibitory activity of this compound on key inflammatory enzymes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), or 5-lipoxygenase (5-LOX) has not been extensively reported in peer-reviewed studies. The development of dual inhibitors for both COX and 5-LOX pathways is a significant strategy in creating safer anti-inflammatory drugs, as it can mitigate the adverse effects seen with traditional NSAIDs. nih.govmdpi.com
While direct inhibition of the 5-LOX enzyme by this compound is not established, its isomer, cis-hinokiresinol (nyasol), functions as a leukotriene B4 (LTB4) receptor antagonist with an IC50 value of 5.24 µM. pharm.or.jp LTB4 is a downstream product of the 5-LOX pathway. By blocking the LTB4 receptor, cis-hinokiresinol effectively disrupts a critical step in the inflammatory cascade mediated by this pathway, which is functionally relevant to 5-LOX activity, even if the mechanism is not direct enzyme inhibition.
Research has identified and validated several specific molecular targets for this compound and its isomers, demonstrating a range of biological activities.
Estrogen Receptor: Both cis- and trans-hinokiresinol have been found to possess significant binding affinity for the estrogen receptor. nih.govresearchgate.net Studies have shown these compounds stimulate the proliferation of estrogen-dependent T47D breast cancer cells, and this effect can be blocked by an estrogen antagonist, confirming they act as estrogen agonists. pharm.or.jpnih.govjst.go.jp
cAMP Phosphodiesterase: cis-Hinokiresinol has been identified as a potent inhibitor of cAMP phosphodiesterase, an enzyme critical for regulating the intracellular levels of the second messenger cyclic AMP. pharm.or.jp
Testosterone (B1683101) 5α-reductase: The cis-isomer of this compound, nyasol, has been shown to inhibit testosterone 5α-reductase. researchgate.net This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.orgnih.gov
Hyaluronidase: cis-Hinokiresinol has been reported to exhibit inhibitory activity against hyaluronidase. pharm.or.jp This enzyme degrades hyaluronic acid, a major component of the extracellular matrix, and its inhibition is linked to anti-inflammatory effects. mrs-j.orgresearchgate.netnih.gov
This compound Synthase: This enzyme, found in plants like Asparagus officinalis, is not inhibited by this compound but is responsible for its biosynthesis. nih.govnih.gov It catalyzes the conversion of 4-coumaryl 4-coumarate to this compound. nih.govrsc.org The enzyme is a heterodimer, and its subunit composition dictates the geometry (cis or trans) of the this compound produced. nih.govrsc.org
Kinetic studies have provided quantitative data on the potency of this compound isomers against their identified enzyme and receptor targets. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters used to measure the effectiveness of a compound in inhibiting a biological or biochemical function. sigmaaldrich.comaatbio.com
For cis-hinokiresinol (nyasol), specific inhibitory concentrations have been determined for several targets:
It acts as a leukotriene B4 (LTB4) receptor antagonist with an IC50 value of 5.24 µM . pharm.or.jp
It inhibits cAMP phosphodiesterase with an IC50 value of 100 µM . pharm.or.jp
Its estrogen-like activity, measured by its stimulatory effect on the proliferation of estrogen-dependent human breast cancer cells, was found to have an EC50 value of 100 nM . pharm.or.jp
The binding affinity for the estrogen receptor has been shown to be highly dependent on the stereochemistry of this compound, with the (3S)-cis-hinokiresinol enantiomer exhibiting an IC50 value of 60 nM , while the (3R)-cis-hinokiresinol enantiomer has an IC50 of 400 nM . researchgate.net
| Compound/Isomer | Target | Activity Type | Potency (IC50/EC50) |
|---|---|---|---|
| cis-Hinokiresinol (Nyasol) | LTB4 Receptor | Antagonist | 5.24 µM |
| cis-Hinokiresinol (Nyasol) | cAMP Phosphodiesterase | Inhibition | 100 µM |
| cis-Hinokiresinol (Nyasol) | Estrogen-like Cell Proliferation | Agonist | 100 nM |
| (3S)-cis-Hinokiresinol | Estrogen Receptor | Binding/Agonist | 60 nM |
| (3R)-cis-Hinokiresinol | Estrogen Receptor | Binding/Agonist | 400 nM |
Mechanistic studies on this compound synthase have revealed that its subunit composition not only controls the cis/trans isomerism but also the enantioselectivity of the this compound formed. rsc.org The heterodimer of HRSα and HRSβ subunits produces (Z)-hinokiresinol, while the individual recombinant subunits each form the (E)-hinokiresinol isomer. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. mdpi.com By systematically modifying parts of a molecule, researchers can identify key structural features responsible for its potency and selectivity, which guides the design of more effective therapeutic agents. youtube.com For this compound, SAR studies have been particularly revealing in the context of its stereochemistry and the influence of its side chains.
The biological activity of this compound is profoundly influenced by its stereochemistry, including both its geometric (cis/trans) isomerism and its enantiomeric forms (R/S configuration). nih.gov This is most clearly demonstrated in its interaction with the estrogen receptor. nih.govresearchgate.net
Strong differences in estrogen receptor binding activity are observed between the geometrical isomers and their respective enantiomers. pharm.or.jpresearchgate.net The cis-isomer (nyasol) generally shows higher binding affinity than the trans-isomer (this compound). researchgate.net Among the stereoisomers, (3S)-cis-hinokiresinol displays the highest activity, with a binding affinity that is an order of magnitude greater than that of the well-known phytoestrogen, genistein. nih.govresearchgate.netjst.go.jp This highlights the critical importance of the specific three-dimensional arrangement of atoms for effective molecular interaction with the receptor's binding site. In contrast, trans-hinokiresinol has been reported to have only a poor affinity for the estrogen receptor. researchgate.net
| Isomer of this compound | Relative Estrogen Receptor Binding Affinity | Potency (IC50) |
|---|---|---|
| (3S)-cis-Hinokiresinol | Highest | 60 nM |
| (3R)-cis-Hinokiresinol | Moderate | 400 nM |
| trans-Hinokiresinol | Low / Poor | Not Reported |
The stereospecificity extends to the biosynthesis of this compound itself. The subunit composition of this compound synthase not only determines whether the cis or trans isomer is formed but also controls the enantioselectivity of the product. rsc.org
Modifications to the substituents and side chains of the this compound scaffold can significantly alter its biological activity. This principle allows for the optimization of lead compounds to enhance desired therapeutic effects. youtube.com
A notable example is seen in the development of derivatives with improved antiprotozoal activity. Research has shown that a systematic change of the substituents and side chain of the this compound norneolignan structure resulted in a tenfold improvement of the IC50 value for the inhibition of Plasmodium falciparum growth. researchgate.net The more potent compounds derived from these modifications were also effective in controlling parasitemia in mice infected with Plasmodium berghei. researchgate.net While this demonstrates the significant potential for enhancing bioactivity through structural modification, the specific details of which substituents and side chain alterations led to this enhanced activity are not extensively detailed in the reviewed literature.
Advanced Analytical Methodologies in Hinokiresinol Research
Chromatographic Separation Techniques for Isolation and Purification
Chromatographic methods are fundamental for separating Hinokiresinol from complex mixtures found in botanical extracts or biological samples. High-Performance Liquid Chromatography (HPLC) is widely used for both analytical and preparative purposes, enabling the qualitative and quantitative determination of multicomponent mixtures and the isolation and purification of target compounds like this compound. ugr.es Improved versions of liquid chromatography, such as HPLC, have largely replaced traditional liquid chromatography methods. chemyx.com
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful hyphenated methods employed in the analysis of lignans (B1203133), including this compound. thermofisher.comresearchgate.net LC-MS is particularly suitable for analyzing compounds that are thermally unstable, large, polar, ionic, or non-volatile. chemyx.comchromatographyonline.com In LC-MS, liquid chromatography separates sample components before they are introduced into the mass spectrometer for analysis. chemyx.comchromatographyonline.com
Flash chromatography and Solid Phase Extraction (SPE) are also utilized in the isolation and purification process. researchgate.net Flash chromatography can be used as a preliminary step to fractionate extracts, as demonstrated in the fractionation of iris resinoids to obtain fractions rich in isoflavones before further HPLC analysis. lcms.cz SPE is an enrichment technique primarily used for trace analysis and sample preparation, often coupled online with liquid chromatography to minimize analysis time and solvent/sample usage, especially when analyzing trace compounds from complex samples. chromatographyonline.comlehigh.edu Column chromatography is another technique mentioned for the isolation and analysis of lignans from plant sources. cpur.in
Chromatographic isolation methods, particularly at the preparative scale, are essential for obtaining highly pure target compounds for subsequent analysis, such as structure identification, activity testing, and quantitative analysis. openaccessjournals.com Challenges in chromatographic isolation can include sample complexity, poor peak shapes, and maintaining compound stability during the process. openaccessjournals.com
Spectroscopic and Spectrometric Approaches for Identification and Quantification in Complex Samples
Spectroscopic and spectrometric techniques provide crucial information for the identification and structural elucidation of this compound, as well as its quantification. Mass Spectrometry (MS) is a highly utilized analytical tool for determining the masses of compounds in a sample. chemyx.com LC-MS, which couples liquid chromatography with mass spectrometry, is a powerful technique due to its dual selectivity, differentiating compounds by both their physico-chemical properties and mass-to-charge ratio. chemyx.com MS provides information on molecular weight, molecular formula (at high resolution), and the presence of substructures. solubilityofthings.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a potent analytical method for understanding molecular structures, providing intricate details about the connectivity and environment of atoms within a molecule through the magnetic properties of atomic nuclei. solubilityofthings.commdpi.comresearchgate.net NMR is particularly useful for elucidating the structure of organic compounds. researchgate.net
Infrared (IR) spectroscopy is employed for identifying functional groups within organic molecules through characteristic absorption bands. solubilityofthings.commdpi.commdpi.com UV-Visible (UV-Vis) spectroscopy measures the absorption and transmission of light by molecules, enabling the determination of electronic transitions and the identification of chromophores. mdpi.commdpi.com While UV-Vis is not always considered very useful for structure identification compared to other techniques, it is an extremely important tool for quantitating substances and is widely used for this purpose. solubilityofthings.com
The combination of techniques, such as MS with NMR, is powerful for structural elucidation, with MS offering insights into molecular weight and fragmentation patterns, and NMR providing detailed structural information and connectivity. mdpi.com
Quantitative Determination in Biological and Botanical Matrices
Quantitative determination of this compound in biological and botanical matrices requires specific methodologies to account for the complexity of these samples. Techniques like LC-MS/MS are used for the quantitative analysis of lignans in biological samples, such as urine and plasma, as well as in botanical matrices. researchgate.net Sample preparation methods are critical for these analyses. researchgate.net
Quantitative analysis can be performed using techniques like HPLC-DAD (diode array detector) with external calibration methods, as demonstrated in the quantification of isoflavones in iris resinoids. lcms.cz UV-Vis spectroscopy is also widely used for the quantitative determination of substances. solubilityofthings.com Absolute quantification using Mass Spectrometry Imaging (MSI) is possible if the extraction efficiency is known, although it is dependent on factors like tissue thickness, solvent properties, and spatial resolution. researchgate.net Advanced data processing can help mitigate issues like signal variability caused by matrix effects in quantification studies. researchgate.net
Semi-quantitative analysis can also provide valuable insights into the potential of plant extracts. ucl.ac.uk
Bioassay-Guided Fractionation and Isolation Strategies
Bioassay-guided fractionation is a key strategy in natural product research to isolate bioactive compounds, including lignans like this compound. thermofisher.comcpur.inresearchgate.net This technique involves the step-by-step separation of extracted components, with each fraction being tested for biological activity. taylorfrancis.comucl.ac.uk This process allows for the efficient screening and purification of natural products in plant extracts. taylorfrancis.com
Future Research Trajectories and Interdisciplinary Perspectives
The exploration of hinokiresinol is entering a new phase, driven by advancements in technology and a deeper understanding of complex biological systems. Future research is poised to move beyond initial characterization toward a more integrated, predictive, and sustainable approach. This involves leveraging interdisciplinary strategies to fully unlock the therapeutic potential of this compound and its derivatives.
Q & A
Q. What enzymatic pathways are involved in the biosynthesis of hinokiresinol isomers?
this compound is synthesized from p-coumaryl-p-coumarate via a unique enzymatic process in Asparagus officinalis. Recombinant subunits HRSα and HRSβ independently catalyze (E)-hinokiresinol formation, while their combined activity produces (Z)-hinokiresinol with >99% enantiomeric excess. Structural studies (e.g., X-ray crystallography of HRSβ) suggest dimerization and active-site localization as critical factors for stereoselectivity .
Q. What are the primary biological activities of this compound?
this compound exhibits antioxidant properties, neutralizing 4-hydroxy-2-nonenal (4-HNE) to mitigate oxidative stress in diabetic nephropathy models. It also inhibits leukotriene B4 (LTB4) binding to neutrophils, indicating anti-allergic potential. These activities are validated via competitive binding assays, HPLC, and in vivo models .
Q. How do (Z)- and (E)-hinokiresinol differ in biological function?
(Z)-hinokiresinol is the dominant enantiomer in natural systems, while (E)-isomers are less common. Functional divergence includes differential interactions with cellular targets (e.g., LTB4 receptors) and metabolic stability. Comparative studies employ chiral chromatography and activity assays to distinguish isomer-specific effects .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound synthase activity data?
Discrepancies in subunit-specific catalysis (e.g., HRSα vs. HRSβ) are addressed through:
- Structural analysis : X-ray crystallography to map active-site residues and dimer interfaces .
- Kinetic assays : Measuring substrate affinity (Km) and turnover rates (kcat) for recombinant subunits .
- Molecular docking : Simulating ligand binding to predict stereochemical outcomes .
Q. How can researchers optimize this compound yield in heterologous expression systems?
- Subunit co-expression : Balancing HRSα/HRSβ ratios to favor (Z)-isomer production .
- Cofactor screening : Testing NADPH/ATP dependence to enhance catalytic efficiency .
- Metabolic engineering : Modifying precursor availability (e.g., p-coumarate) in host organisms .
Q. What methodologies validate this compound's mechanism of action in oxidative stress models?
- 4-HNE adduct analysis : LC-MS/MS to quantify this compound-4-HNE conjugates in renal tissues .
- Transcriptomics : RNA-seq to identify lignin-synthesis gene expression changes in plant models (e.g., Scaevola taccada) .
- In vitro antioxidant assays : ORAC (oxygen radical absorbance capacity) and DPPH radical scavenging tests .
Q. How does this compound's stereochemistry influence its pharmacological profile?
- Enantiomer separation : Chiral-phase HPLC to isolate (Z)- and (E)-forms .
- Pharmacokinetics : Comparative studies on absorption, distribution, and metabolism using radiolabeled isotopes .
- Receptor binding assays : Surface plasmon resonance (SPR) to measure affinity for LTB4 receptors .
Methodological Considerations
Q. Data Contradiction Analysis :
Q. Experimental Design for Structural Studies :
- Crystallization conditions : Optimize pH, temperature, and precipitant concentration for HRSα/HRSβ co-crystallization .
- Ligand soaking : Co-crystallize subunits with p-coumarate analogs to capture intermediate states .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
